3-Bromo-3-methylbutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-3-methylbutanoyl chloride can be synthesized through the reaction of 3-bromo-3-methylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
3-Bromo-3-methylbutanoic acid+SOCl2→3-Bromo-3-methylbutanoyl chloride+SO2+HCl
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-bromo-3-methylbutanoic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts in the presence of a base to form esters.
Thiols: Reacts to form thioesters.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3-Bromo-3-methylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Employed in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . This reactivity is utilized in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylbutanoic acid: The precursor to 3-Bromo-3-methylbutanoyl chloride.
3-Chloro-3-methylbutanoyl chloride: A similar compound with a chlorine atom instead of a bromine atom.
3-Bromo-3-methylbutanol: An alcohol derivative of the compound.
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent and its ability to form a wide range of derivatives through nucleophilic substitution reactions . This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
3-bromo-3-methylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,6)3-4(7)8/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSKIMJNMGZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.